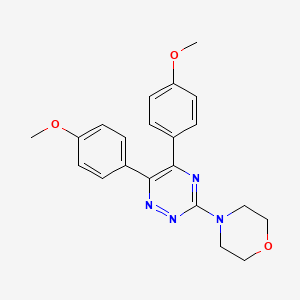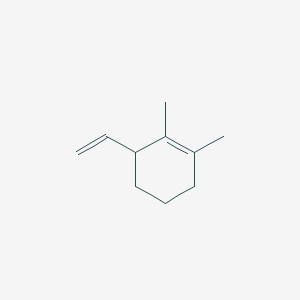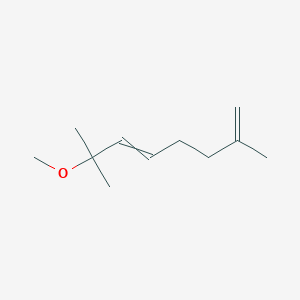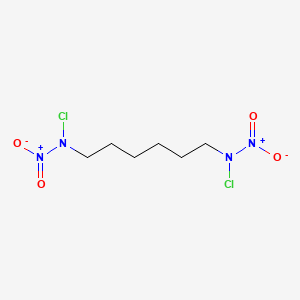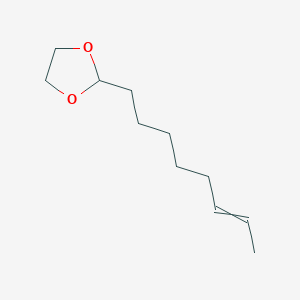
(2-Ethoxyphenyl)(trimethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyphenyl)(trimethyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a 2-ethoxyphenyl group and three methyl groups. Organotin compounds are known for their diverse applications in organic synthesis, materials science, and industrial processes due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)(trimethyl)stannane typically involves the reaction of trimethyltin chloride with 2-ethoxyphenyl magnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
(CH3)3SnCl+C2H5OC6H4MgBr→(C2H5OC6H4)(CH3)3Sn+MgBrCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are common in industrial settings to maintain consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxyphenyl)(trimethyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: Reduction reactions can convert the compound into different organotin hydrides.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organolithium compounds are employed.
Major Products Formed
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Aplicaciones Científicas De Investigación
(2-Ethoxyphenyl)(trimethyl)stannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (2-Ethoxyphenyl)(trimethyl)stannane involves its ability to form stable carbon-tin bonds. This property allows it to participate in various organic reactions, facilitating the formation of complex molecules. The tin atom can also interact with other elements, such as oxygen and nitrogen, influencing the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyltin chloride
- Triethyltin chloride
- Triphenyltin chloride
Uniqueness
(2-Ethoxyphenyl)(trimethyl)stannane is unique due to the presence of the 2-ethoxyphenyl group, which imparts specific chemical properties and reactivity. This distinguishes it from other organotin compounds that may have different substituents, affecting their applications and behavior in chemical reactions.
Propiedades
Número CAS |
55204-75-6 |
|---|---|
Fórmula molecular |
C11H18OSn |
Peso molecular |
284.97 g/mol |
Nombre IUPAC |
(2-ethoxyphenyl)-trimethylstannane |
InChI |
InChI=1S/C8H9O.3CH3.Sn/c1-2-9-8-6-4-3-5-7-8;;;;/h3-6H,2H2,1H3;3*1H3; |
Clave InChI |
INKBXZZIFKSBEJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



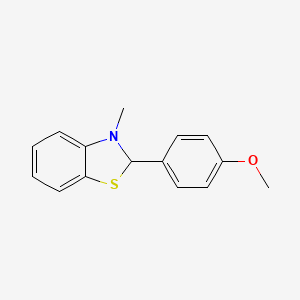
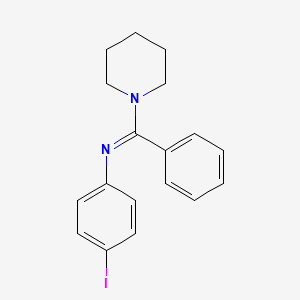
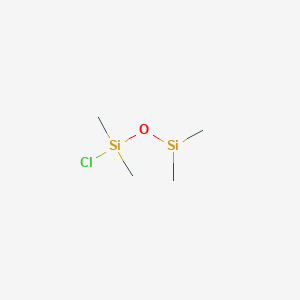

![2-[[(Z)-1-ethoxy-3-hydroxy-1-oxobut-2-en-2-yl]diazenyl]benzoic acid](/img/structure/B14633908.png)

